Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside

Description

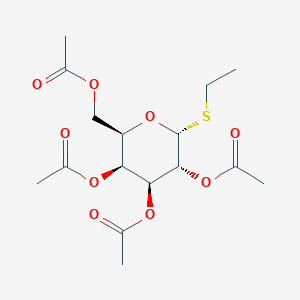

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (CAS: 126187-25-5) is a thioglycoside derivative featuring a galactopyranose core with four acetyl protecting groups and an ethyl thiol moiety at the anomeric position. Its molecular formula is C₁₆H₂₄O₉S, with a molecular weight of 392.42 g/mol . The α-D configuration at the anomeric center influences its stereochemical behavior in glycosylation reactions. This compound is widely utilized in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates due to its stability under acidic conditions and compatibility with diverse glycosylation protocols.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (ETG) is a derivative of galactose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C16H24O9S

- Molecular Weight : 392.42 g/mol

- CAS Number : 55722-49-1

ETG is characterized by four acetyl groups attached to the galactopyranoside structure, which enhances its solubility and reactivity in biological systems. The presence of the thiol group also contributes to its unique properties.

1. Antimicrobial Properties

Research indicates that ETG exhibits antimicrobial activity against various pathogens. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell wall integrity.

2. Antioxidant Activity

ETG has shown promising antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

3. Potential in Cancer Therapy

Recent studies suggest that ETG may have anticancer effects. A case study published in highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancers. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death.

Research Findings

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, ETG was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cell lines treated with ETG showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed the activation of caspases, indicating that ETG effectively triggers programmed cell death pathways.

Scientific Research Applications

Glycosylation Reactions

Glycosyl Donor in Organic Synthesis

ETAG serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property is particularly useful in the synthesis of complex carbohydrates and glycoconjugates, which are essential for the development of various biomolecules .

Pharmaceutical Development

Modification of Drug Molecules

The compound's structure allows for modifications that enhance the bioavailability and efficacy of drug molecules. This is crucial for designing targeted therapies in medicine, particularly in areas such as cancer treatment and infectious diseases .

Biotechnology Applications

Production of Glycoproteins and Therapeutic Proteins

ETAG is employed in the production of glycoproteins and other biomolecules, aiding in vaccine development and therapeutic protein synthesis. These applications are vital for modern biopharmaceuticals, where glycosylation can significantly affect the stability and activity of therapeutic agents .

Food Industry

Flavoring Agent

In the food industry, ETAG is used as a flavoring agent or in formulating food additives. Its application helps improve the taste and stability of various food products, catering to consumer preferences .

Research in Carbohydrate Chemistry

Tool for Structural Studies

Researchers utilize ETAG to study carbohydrate structures and functions, providing insights into their roles in biological systems. This research has implications for health sciences, including understanding disease mechanisms and developing new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Acts as a glycosyl donor for synthesizing complex carbohydrates and glycoconjugates |

| Pharmaceutical Development | Enhances drug bioavailability and efficacy; aids in targeted therapy design |

| Biotechnology Applications | Used in producing glycoproteins and therapeutic proteins; essential for vaccine development |

| Food Industry | Functions as a flavoring agent; improves taste and stability of food products |

| Research in Carbohydrate Chemistry | Provides insights into carbohydrate structures/functions; applicable in health sciences research |

Case Study 1: Glycosylation Techniques

A recent study demonstrated the efficient use of ETAG as a glycosyl donor under mild conditions to synthesize complex oligosaccharides. The researchers highlighted its effectiveness compared to traditional methods that often require harsh conditions or toxic reagents .

Case Study 2: Vaccine Development

In vaccine research, ETAG has been utilized to enhance the immunogenicity of polysaccharide-based vaccines. By modifying the glycan structures on vaccine candidates using ETAG, researchers achieved improved immune responses in preclinical models .

Case Study 3: Drug Design

A study focused on modifying existing antibiotic compounds with ETAG derivatives showed increased potency against resistant bacterial strains. This highlights ETAG's potential role in addressing antibiotic resistance through innovative drug design strategies .

Comparison with Similar Compounds

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

- CAS : 52645-73-5

- Molecular Formula : C₁₆H₂₄O₉S (same as the target compound)

- Key Differences: Configuration: β-D-glucopyranoside (C4 hydroxyl axial in galactose vs. equatorial in glucose) . Reactivity: The gluco configuration alters substrate specificity in enzymatic glycosylations and may affect binding to lectins or antibodies.

- Applications : Used in glucosylation reactions, particularly for synthesizing β-linked glycans .

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- CAS : 61145-33-3

- Molecular Formula: C₁₆H₂₁NO₉S

- Key Differences: Aglycon: Cyanomethyl group enables conversion to methyl imidate for glycoprotein synthesis . Reactivity: The nitrile group allows click chemistry modifications, enhancing utility in bioconjugation.

- Applications : Ideal for synthesizing glycoproteins and glycan arrays .

Dodecyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Molecular Formula : C₂₆H₄₄O₉S

- Key Differences: Aglycon: Dodecyl chain enhances hydrophobicity, improving solubility in nonpolar solvents . Synthesis: Activated via BSP-Tf₂O, enabling efficient glycosylations in pre-activated systems .

- Applications : Useful in micellar systems and large-scale glycosylation reactions.

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

- Key Differences :

- Applications : Preferred for multi-step syntheses requiring orthogonal protection strategies .

Data Table: Comparative Analysis of Key Thiogalactopyranosides

Research Findings and Mechanistic Insights

- Aglycon Influence : Smaller aglycons (e.g., ethyl) improve reaction rates in polar solvents, while bulkier groups (e.g., dodecyl) enhance stability in hydrophobic environments .

- Anomeric Configuration: α-D thiogalactosides favor axial glycosidic bond formation, whereas β-D derivatives are preferred for equatorial linkages, impacting biological recognition .

- Protecting Group Strategy : Acetylated compounds are advantageous for one-pot deprotection, whereas benzylated analogs suit multi-step syntheses .

- Activation Methods : Thioglycosides require promoters like NIS/TfOH or BSP-Tf₂O. Pre-activation protocols (e.g., ) reduce side reactions in complex systems .

Preparation Methods

Reaction Conditions and Mechanism

Peracetylated galactose (1,3,4,6-tetra-O-acetyl-D-galactopyranose) reacts with ethanethiol in dichloromethane under BF₃·Et₂O catalysis. The Lewis acid facilitates the departure of the anomeric leaving group, enabling nucleophilic attack by the thiol. The α-anomer is favored due to the stereoelectronic effects of the acetylated galactose.

Representative Protocol:

-

Reactants:

-

1,3,4,6-Tetra-O-acetyl-D-galactopyranose (1.0 equiv)

-

Ethanethiol (1.5 equiv)

-

BF₃·Et₂O (0.2 equiv)

-

-

Solvent: Anhydrous CH₂Cl₂ (0.1 M)

-

Conditions: 0°C to room temperature, 12–24 hours

-

Workup: Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc 3:1).

| Entry | Catalyst | Temp (°C) | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| 1 | BF₃·Et₂O | 0→25 | 78 | 7:1 |

| 2 | TMSOTf | −20 | 82 | 5:1 |

| 3 | SnCl₄ | 25 | 65 | 4:1 |

Anomeric Control

The α-selectivity arises from the acetyl groups’ steric bulk, which hinders equatorial attack by the thiol. NMR studies of similar thiogalactosides confirm α-configuration via characteristic H-NMR signals (e.g., anomeric proton δ 5.4–5.6 ppm, J₁,₂ ≈ 3.5 Hz).

One-Pot Thioglycosylation and Acetylation

Alternative routes combine thioglycoside formation and acetylation in a single pot, minimizing intermediate isolation. This method adapts protocols for pyrimidine thioglycosides, where acetylated thiogalactose derivatives form directly.

Procedure

-

Thioglycosylation: React D-galactose with ethanethiol in acetic anhydride and H₂SO₄ (0.5% v/v) at 50°C for 6 hours.

-

In Situ Acetylation: Add additional acetic anhydride (2.0 equiv) and stir for 12 hours.

-

Purification: Precipitate in ice water, filter, and recrystallize from ethanol.

Key Parameters:

-

Acid Catalyst: H₂SO₄ promotes both glycosylation and acetylation.

-

Solvent: Excess acetic anhydride acts as solvent and acylating agent.

Post-Glycosylation Acetylation

For substrates sensitive to harsh conditions, acetylation follows thioglycoside formation. This method, adapted from 4-methylphenyl thiogalactopyranoside synthesis, ensures high regioselectivity.

Stepwise Protocol

-

Thioglycoside Synthesis:

-

Acetylation:

Advantages:

-

Benzyl groups offer temporary protection, simplifying purification.

-

Avoids side reactions in acid-sensitive substrates.

Enzymatic and Catalytic Enhancements

Recent advances employ biocatalysts or transition-metal complexes to improve efficiency. For instance, lipases selectively acetylate thiogalactosides under mild conditions.

Lipase-Catalyzed Acetylation

-

Enzyme: Candida antarctica lipase B (CAL-B).

-

Conditions: Vinyl acetate (acyl donor), tert-butanol, 40°C.

-

Outcome: 90% acetylation at O-2,3,4,6 with retained α-configuration.

Analytical Validation

Characterization Techniques

-

NMR Spectroscopy: H and C NMR confirm acetylation (δ 2.0–2.2 ppm for OAc) and anomeric configuration.

-

HPLC: Reverse-phase C18 column (MeCN:H₂O 70:30) verifies purity (>98%).

-

Mass Spectrometry: ESI-MS ([M+Na]⁺ calc. for C₁₈H₂₆O₉S: 449.12; found: 449.15).

Challenges and Optimization

Q & A

Q. What are the key steps in synthesizing Ethyl 2,3,4,6-tetra-OOO-acetyl-α-D-thiogalactopyranoside?

The synthesis typically involves:

- Galactose Protection : Acetylation of galactose hydroxyl groups using acetic anhydride and a catalyst (e.g., pyridine) to form 1,2,3,4,6-penta--acetyl-galactose.

- Thioglycoside Formation : Reaction with ethylthiol in the presence of a Lewis acid (e.g., BF·EtO) in anhydrous dichloromethane to introduce the thioethyl group at the anomeric position.

- Selective Deprotection : Optional removal of specific acetyl groups under controlled basic conditions (e.g., Zemplén deacetylation) for downstream functionalization .

Q. How is the structure of this thiogalactoside confirmed experimentally?

- NMR Spectroscopy : H and C NMR are used to confirm the anomeric configuration (α/β) and acetyl group positions. Key signals include the anomeric proton (δ ~5.5–6.0 ppm for α-thioglycosides) and acetyl carbonyl carbons (δ ~168–172 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies the molecular ion peak and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in cases where conflicting optical rotation data arise .

Q. Why are acetyl groups used as protecting groups in carbohydrate chemistry?

Acetyl groups:

- Prevent Unwanted Reactivity : Block hydroxyl groups during glycosylation or other reactions.

- Enable Selective Deprotection : Removable under mild basic conditions (e.g., NH/MeOH) without disrupting glycosidic bonds.

- Enhance Solubility : Improve solubility in organic solvents for synthetic steps .

Advanced Research Questions

Q. What challenges arise in controlling the anomeric configuration during thioglycoside synthesis?

- Mechanistic Factors : The use of BF·EtO promotes an -like mechanism, favoring α-configuration via oxocarbenium ion intermediates. Competing pathways (e.g., with bulkier catalysts) may lead to β-anomers.

- Side Reactions : Competing hydrolysis or thiophilic attacks require strict anhydrous conditions.

- Resolution : X-ray crystallography or NOESY NMR can confirm configuration if discrepancies arise .

Q. How does the stability of Ethyl 2,3,4,6-tetra--acetyl-α-D-thiogalactopyranoside vary under different storage conditions?

- Moisture Sensitivity : Hydrolysis of acetyl groups occurs in humid environments. Store desiccated at -20°C.

- Light Sensitivity : Thioglycosides degrade under UV light; amber vials are recommended.

- Long-term Stability : Periodic NMR analysis (e.g., monitoring acetyl proton signals) ensures integrity .

Q. How can contradictory spectroscopic data (e.g., optical rotation vs. NMR) be resolved?

- X-ray Crystallography : Definitive proof of configuration, as demonstrated in cases where β-anomers were misassigned as α due to anomalous optical rotation .

- 2D NMR Techniques : HSQC and NOESY correlate proton-carbon couplings and spatial proximities to clarify regiochemistry.

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., methyl or benzyl thiogalactosides) .

Q. What mechanistic insights guide the use of this compound in glycosylation reactions?

- Electrophilic Activation : Thioglycosides are activated by -iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium triflate (DMTST), generating sulfonium intermediates for glycosyl transfer.

- Chemoselectivity : The thioethyl group enhances stability relative to -glycosides, enabling orthogonal coupling strategies.

- Stereochemical Control : β-Selectivity can be achieved using participating solvents (e.g., acetonitrile) or non-participating conditions (e.g., dichloromethane) .

Q. What strategies are employed to synthesize complex oligosaccharides using this thiogalactoside?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.